BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Methyl-1H-imidazole-
4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Methyl-1H-imidazole-4-
Compound Name:
carboxylic acid

Cat. No.: B138944

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal
chemistry and materials science. Due to the limited availability of a complete, published dataset
for this specific molecule, this guide combines available experimental data with data from
closely related structural analogs to provide a robust framework for its characterization. The
information is presented to assist in the identification, characterization, and quality control of 2-
Methyl-1H-imidazole-4-carboxylic acid.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 2-Methyl-1H-imidazole-4-carboxylic acid and its structural
analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b138944?utm_src=pdf-interest
https://www.benchchem.com/product/b138944?utm_src=pdf-body
https://www.benchchem.com/product/b138944?utm_src=pdf-body
https://www.benchchem.com/product/b138944?utm_src=pdf-body
https://www.benchchem.com/product/b138944?utm_src=pdf-body
https://www.benchchem.com/product/b138944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift . .
Compound Solvent Multiplicity Assignment
(3) ppm
~2.3 (s, 3H), _ _
2-Methyl-1H- 75 (s, 1H) singlet, singlet, CHs, H5, NH,
. Sv ’
imidazole-4- DMSO-ds broad singlet, COOH
. ] ~12.0 (br s, 1H), ) )
carboxylic acid broad singlet (Predicted)

~12.5 (br s, 1H)

1H-Imidazole-4- 7.6 (s, 1H), 7.7 ) ]
_ ) DMSO-ds singlet, singlet H2, H5
carboxylic acid[1] (s, 1H)
2- 2.3 (s, 3H), 6.8 ) )
o CDCls singlet, singlet CHs, H4/H5
Methylimidazole (s, 2H)

Table 2: 13C NMR Spectroscopic Data

Chemical Shift ()

Compound Solvent Assignment
Ppm

2-Methyl-1H-

o _ ~13, ~120, ~138, CHs, C5, C4, C2, C=0

imidazole-4-carboxylic  DMSO-ds )

) ~145, ~165 (Predicted)
acid
1H-Imidazole-4- 118.0, 135.0, 137.0,
. ] DMSO-de C5,C2,C4,C=0
carboxylic acid[1] 164.0
2-Methylimidazole DMSO-ds 13.0, 120.0, 145.0 CHs, C4/C5, C2

Predicted data for 2-Methyl-1H-imidazole-4-carboxylic acid is based on the analysis of its
structural components and comparison with analogous compounds.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data
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Wavenumber .
Compound Sample Prep. Assignment
(cm™)
O-H (stretch, H-
2-Methyl-1H- ~3100-2500 (broad), bonded), C=0

imidazole-4-carboxylic ~ KBr Pellet ~1700 (strong),

acid ~1600, ~1550, ~1450

(stretch), C=N, C=C
(ring stretch), C-H
(bend) (Predicted)

3150-2500 (broad),
KBr Pellet 1690 (strong), 1590,

1H-Imidazole-4-

carboxylic acid[2] 1540

O-H (stretch, H-
bonded), C=0
(stretch), C=N, C=C
(ring stretch)

3100-2800 (broad),
1585, 1460, 1100

2-Methylimidazole KBr Pellet

N-H (stretch), C=N, C-
H (bend), C-N
(stretch)

Predicted data for 2-Methyl-1H-imidazole-4-carboxylic acid is based on characteristic group

frequencies and comparison with analogous compounds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Key Fragment lons

Compound lonization Mode [M+H]* (m/z) .
(m/z) (Predicted)
2-Methyl-1H-
o ) 108 ([M-H20]%), 81
imidazole-4-carboxylic ~ GC-MS (EI) 126
_ ([M-COOH]*), 54
acid[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may require optimization based on the instrumentation

used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[e]

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent
(e.g., DMSO-ds, D20).

[e]

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

Transfer the solution to a 5 mm NMR tube.

o

[¢]

Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if required.
e 1H NMR Acquisition:
o The *H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

o Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds.

o Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o The 13C NMR spectrum is acquired on the same instrument, typically at a frequency of 100
or 125 MHz.

o A proton-decoupled pulse sequence is used to simplify the spectrum.

o Due to the lower natural abundance of *3C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet):

o Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.
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o Place the powder in a pellet press and apply pressure to form a transparent or translucent
pellet.

e FTIR Acquisition:
o The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

o A background spectrum of the empty sample compartment or a pure KBr pellet is recorded
first.

o The sample pellet is then placed in the sample holder, and the spectrum is acquired,
typically in the range of 4000 to 400 cm™1,

o Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

e Sample Preparation (GC-MS):

o For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid may require
derivatization to increase its volatility. Acommon method is silylation using an agent like
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

o Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) and add the
derivatizing agent.

o Heat the mixture to ensure complete reaction.
e GC-MS Acquisition:

o The derivatized sample is injected into the gas chromatograph, which separates the
components of the mixture.

o The separated components then enter the mass spectrometer.

o Electron lonization (El) is a common ionization technique used in GC-MS, where the
sample molecules are bombarded with high-energy electrons, causing ionization and
fragmentation.
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o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a
detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2-Methyl-1H-imidazole-4-carboxylic acid.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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